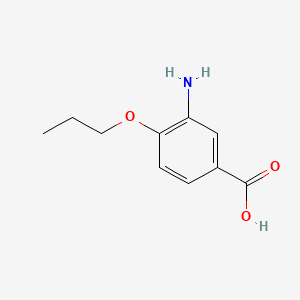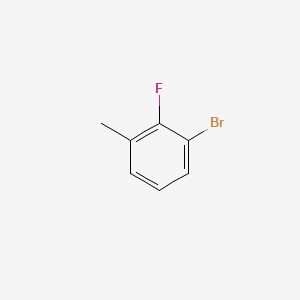
(2-Bromophenyl)diphenylphosphine
Descripción general
Descripción
“(2-Bromophenyl)diphenylphosphine” is an organophosphorus compound with the formula (C6H4Br)P(C6H5)2 . It is a white crystalline solid that is soluble in nonpolar organic solvents . The compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .
Synthesis Analysis
The compound has been prepared by several methods . An efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, which is catalyzed by palladium complexes . The reaction can be represented as follows:Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)diphenylphosphine” can be represented by the SMILES stringBrc1ccccc1P(c2ccccc2)c3ccccc3 . The InChI key for the compound is XIONUQPOXCUMMB-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound is used in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
“(2-Bromophenyl)diphenylphosphine” is a white solid with a melting point of 115 °C . It has a molar mass of 341.188 g/mol . The compound is soluble in nonpolar organic solvents .Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
(2-Bromophenyl)diphenylphosphine: is a valuable ligand in the Buchwald-Hartwig cross coupling reaction . This reaction is pivotal for creating carbon-nitrogen bonds, which are essential in pharmaceuticals, agrochemicals, and organic materials. The ligand’s role is to stabilize the palladium catalyst, enhancing the reaction’s efficiency and selectivity.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, (2-Bromophenyl)diphenylphosphine acts as a ligand to facilitate the cross-coupling of aryl halides with aryl boronic acids . This reaction is widely used for synthesizing biaryls, a core structure in many organic compounds, including drugs and advanced materials.
Stille Coupling
The Stille coupling utilizes (2-Bromophenyl)diphenylphosphine to couple organostannanes with electrophilic partners, forming carbon-carbon bonds . This method is particularly useful in the synthesis of complex organic molecules due to its tolerance of various functional groups.
Sonogashira Coupling
This coupling reaction is employed to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides(2-Bromophenyl)diphenylphosphine serves as a ligand for the palladium catalyst, which is crucial for the reaction’s success . It’s extensively used in the synthesis of natural products and polymers.
Negishi Coupling
(2-Bromophenyl)diphenylphosphine: is involved in Negishi coupling, where it helps in the formation of carbon-carbon bonds between organozinc compounds and aryl or alkenyl halides . This reaction is highly valued for its ability to form complex structures with great precision.
Heck Reaction
The Heck reaction is another area where (2-Bromophenyl)diphenylphosphine finds application. It’s used as a ligand for the palladium-catalyzed arylation of alkenes . This reaction is fundamental in creating carbon-carbon double bonds, which are key components in many organic compounds.
Hiyama Coupling
In Hiyama coupling, (2-Bromophenyl)diphenylphosphine aids in the cross-coupling of organosilanes with aryl halides . This technique is particularly advantageous for its robustness and the stability of the silicon-based reagents used.
Precursor to Other Phosphine Ligands
(2-Bromophenyl)diphenylphosphine: is also a precursor to the 2-lithiated derivative of triphenylphosphine, which is a stepping stone to a variety of other phosphine ligands . These ligands are crucial in a myriad of catalytic cycles and have broad implications in synthetic chemistry.
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONUQPOXCUMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211392 | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)diphenylphosphine | |
CAS RN |
62336-24-7 | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of (2-bromophenyl)diphenylphosphine and its relation to similar compounds?
A1: The crystal structure of (2-bromophenyl)diphenylphosphine (C18H14BrP) has been determined at 295 K. [] Importantly, (2-bromophenyl)diphenylphosphine is isomorphous with (2-methylphenyl)diphenylphosphine, meaning they share the same crystal structure. [] This structural similarity provides insights into the potential properties and reactivity of these organophosphorus compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)
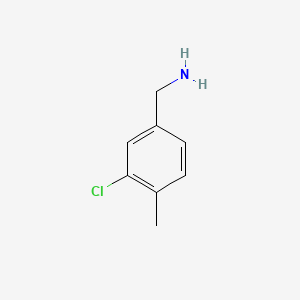
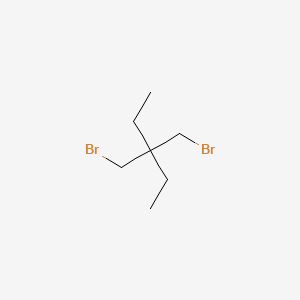


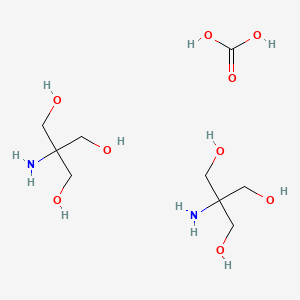
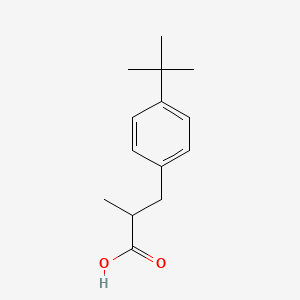
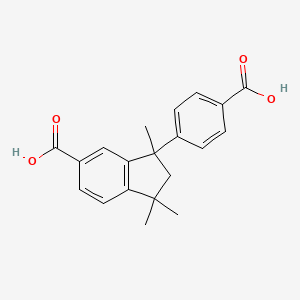

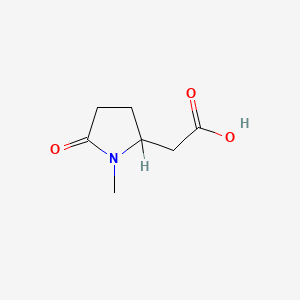
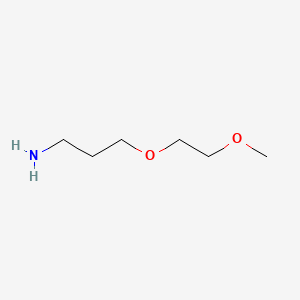
![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)
